2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of imidazole and chromeno-pyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 3-(1H-imidazol-1-yl)propylamine with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired chromeno-pyrrole structure .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes steps such as purification by column chromatography and characterization using spectroscopic methods like NMR and IR .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. The chromeno-pyrrole structure can interact with DNA, potentially leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure.
Chromeno-Pyrrole Derivatives: Compounds such as pyrrolopyrazines have similar structural features.
Uniqueness
2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combined imidazole and chromeno-pyrrole structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(3-imidazol-1-ylpropyl)-7-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H23N3O3/c1-16-4-7-18(8-5-16)22-21-23(29)19-14-17(2)6-9-20(19)31-24(21)25(30)28(22)12-3-11-27-13-10-26-15-27/h4-10,13-15,22H,3,11-12H2,1-2H3 |
InChI Key |
MXQIPKVGFVROBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4C=CN=C4)OC5=C(C3=O)C=C(C=C5)C |
Origin of Product |
United States |
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